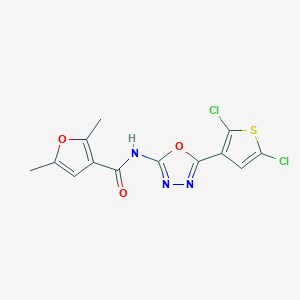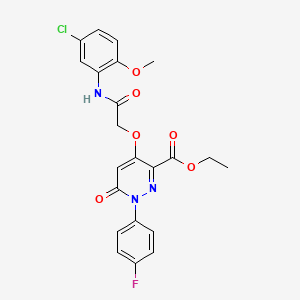
3-(2-Iodoethyl)pyridine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Iodoethyl)pyridine hydroiodide: is a chemical compound with the molecular formula C7H9I2N and a molecular weight of 360.96 g/mol It is characterized by the presence of an iodoethyl group attached to a pyridine ring, forming a hydroiodide salt
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-(2-Iodoethyl)pyridine hydroiodide typically begins with pyridine and ethylene iodide.
Reaction Conditions: The reaction involves the nucleophilic substitution of the ethylene iodide with pyridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade starting materials, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(2-Iodoethyl)pyridine hydroiodide can undergo nucleophilic substitution reactions due to the presence of the iodoethyl group. Common nucleophiles include amines, thiols, and other nucleophilic species.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Addition Reactions: The pyridine ring can undergo addition reactions with electrophiles, leading to various substituted derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed:
Substituted Pyridines: Substitution reactions typically yield various substituted pyridine derivatives.
Oxidized or Reduced Products: Depending on the reaction conditions, the compound can form oxidized or reduced derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-(2-Iodoethyl)pyridine hydroiodide is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Biochemical Studies: It is used in biochemical studies to understand the interactions of pyridine derivatives with biological systems.
Industry:
Material Science:
Chemical Manufacturing: It is used in the manufacturing of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(2-Iodoethyl)pyridine hydroiodide involves its interaction with various molecular targets. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The pyridine ring can interact with biological molecules, potentially affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Iodoethylpyridine: Similar in structure but with the iodoethyl group attached to a different position on the pyridine ring.
4-Iodoethylpyridine: Another structural isomer with the iodoethyl group attached to the fourth position on the pyridine ring.
3-(2-Bromoethyl)pyridine: Similar compound with a bromoethyl group instead of an iodoethyl group.
Uniqueness:
Reactivity: The presence of the iodoethyl group in 3-(2-Iodoethyl)pyridine hydroiodide makes it more reactive in nucleophilic substitution reactions compared to its bromo or chloro counterparts.
Properties
IUPAC Name |
3-(2-iodoethyl)pyridine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN.HI/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDVJYCDSXXGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCI.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9I2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2536526.png)






![5-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B2536539.png)


![2-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2536542.png)

![{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2536548.png)
